molecular formula C20H22N2O4 B11142432 N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide

N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide

Cat. No.: B11142432
M. Wt: 354.4 g/mol
InChI Key: OXEJTNGOAZKYDO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The 3,4-dimethoxybenzyl group is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield carbonyl compounds, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide stands out due to its unique combination of indole and benzyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-22-12-16(15-10-14(24-2)6-7-17(15)22)20(23)21-11-13-5-8-18(25-3)19(9-13)26-4/h5-10,12H,11H2,1-4H3,(H,21,23)

InChI Key

OXEJTNGOAZKYDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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